molecular formula C10H9NOS3 B3196750 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one CAS No. 1000932-25-1

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B3196750
CAS No.: 1000932-25-1
M. Wt: 255.4 g/mol
InChI Key: VDWGCRBGGHJQLA-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a heterocyclic organic compound featuring a thiophen-2-yl ketone core linked to a 5-methylthiazole moiety via a sulfanyl (-S-) bridge. This structure combines aromatic and sulfur-containing heterocycles, which are often associated with biological activity and material science applications. The compound is cataloged under CAS No. 1000932-25-1 and is available in high-purity forms for research purposes . Its synthesis typically involves coupling reactions between thiophene and thiazole derivatives under controlled conditions, as evidenced by protocols for analogous compounds in the literature .

Properties

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS3/c1-7-5-11-10(15-7)14-6-8(12)9-3-2-4-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCRBGGHJQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221212
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-25-1
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aryl/heteroaryl groups and modifications to the sulfanyl bridge. Key comparisons include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key References
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one Thiophen-2-yl, 5-methylthiazole 265.39 Not reported
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one 4-Chlorophenyl replaces thiophen-2-yl 283.78 Not reported
1-(3-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one 3-Fluorophenyl replaces thiophen-2-yl; 4-methylthiazole replaces 5-methylthiazole 264.04 Not reported
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) Oxadiazole replaces thiophene; propanamide chain added 354.44 135–136
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Oxadiazole replaces thiophene; methyl substitution on thiazole 354.44 117–118

Key Observations :

  • Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl derivatives.
  • Heterocycle Modifications : Substitution of thiophene with oxadiazole (e.g., compounds 8d and 8e in ) introduces additional hydrogen-bonding sites, affecting solubility and biological target affinity.
  • Sulfanyl Bridge Flexibility: Propanamide-linked sulfanyl derivatives (e.g., 8d, 8e) exhibit higher molecular weights and distinct melting points compared to the simpler ethanone-based structure of the target compound.
Physicochemical Properties
  • Molecular Weight : The target compound (265.39 g/mol) is lighter than oxadiazole derivatives (354–496 g/mol), suggesting better membrane permeability in biological systems .

Biological Activity

The compound 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that combines thiazole and thiophene moieties. These structural features are often associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

The compound can be synthesized through the reaction of 5-methyl-1,3-thiazol-2-amine with thiophene-2-carbaldehyde , typically in the presence of bases like sodium hydride or potassium carbonate and solvents such as DMF or THF. The resulting product exhibits unique chemical reactivity due to its dual ring structure, which enhances its biological activity .

Biological Activity Overview

Research indicates that This compound possesses several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy superior to conventional antibiotics like ampicillin and streptomycin .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 µg/mL
Pseudomonas aeruginosa500 µg/mL

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various molds and yeasts. It outperformed commercial antifungal agents such as bifonazole and ketoconazole in several assays .

3. Anti-inflammatory Properties

Research indicates that compounds related to thiazoles can exhibit significant anti-inflammatory effects. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in mice, revealing that derivatives of thiazole compounds can inhibit COX enzymes effectively .

4. Anticancer Potential

Preliminary studies suggest that This compound may possess anticancer properties. Its structural analogs have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Case Studies and Research Findings

Recent studies have focused on the synthesis of novel derivatives based on this compound to enhance its biological activity:

  • Synthesis and Testing of Derivatives : Various derivatives have been synthesized to explore their antimicrobial and anticancer activities. For example, modifications at the thiazole ring have resulted in compounds with improved efficacy against resistant bacterial strains .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may interact with specific cellular targets involved in inflammation and cancer progression, providing insights into their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

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